molecular formula C14H15NO3 B1327810 Ethyl-5-(4-cyanophenyl)-5-oxovalerate CAS No. 898753-50-9

Ethyl-5-(4-cyanophenyl)-5-oxovalerate

Cat. No. B1327810
M. Wt: 245.27 g/mol
InChI Key: WORHUHARWTUEFK-UHFFFAOYSA-N
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Description

Ethyl-5-(4-cyanophenyl)-5-oxovalerate is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to androgen receptor modulating compounds1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl-5-(4-cyanophenyl)-5-oxovalerate.



Molecular Structure Analysis

The molecular structure of Ethyl-5-(4-cyanophenyl)-5-oxovalerate is not readily available. However, a related compound, Ethyl 5-[(4-cyanophenyl)sulfanyl]-2-iodobenzoate, has a molecular formula of C16H12INO2S2.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl-5-(4-cyanophenyl)-5-oxovalerate are not available in the current literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl-5-(4-cyanophenyl)-5-oxovalerate are not readily available.


Scientific Research Applications

1. Organic Peroxides and Ring Closure Reactions

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, undergoes interesting chemical transformations when reacted with hydrogen peroxide. This reaction leads to the formation of organic peroxides and novel ring closure reactions, as demonstrated by the formation of 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one (Cubbon & Hewlett, 1968).

2. Supramolecular Structures

The study of ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, closely related to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, reveals its capacity to form hydrogen-bonded supramolecular structures. These structures are significant in the field of molecular engineering and crystallography (Costa et al., 2007).

3. Flavorings in Animal Feed

Ethyl 4-oxovalerate, a compound similar to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, is used as a flavoring in animal feed. It is considered safe for all animal species at specific levels and does not pose any risk to the environment or consumers (Westendorf, 2012).

4. Photolysis Studies

The photolysis of compounds like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which are structurally similar to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, has been studied extensively. These studies focus on the chemical behavior of these compounds under light exposure, leading to insights into their photostability and potential applications in photochemistry (Ang & Prager, 1992).

5. Antimicrobial and Antioxidant Activities

Certain derivatives of Ethyl-5-(4-cyanophenyl)-5-oxovalerate, such as ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have been synthesized and shown to exhibit notable antimicrobial and antioxidant activities. These properties are crucial in pharmaceutical research and development (Raghavendra et al., 2016).

Safety And Hazards

The safety and hazards associated with Ethyl-5-(4-cyanophenyl)-5-oxovalerate are not explicitly mentioned in the available resources. However, a related compound, (E,5S)-5-(4-cyanophenyl)-5-(4-methoxyanilino)-2-pentenoic acid ethyl ester, has a molecular weight of 350.44.


Future Directions

There is no specific information available on the future directions of research or applications for Ethyl-5-(4-cyanophenyl)-5-oxovalerate.


Relevant Papers
One relevant paper discusses the synthesis of a related compound, 2-(4-(4-Methyl-5-(2-(4-cyanophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-chloro-1H-benz-imidazole
5. However, the paper does not provide specific information on Ethyl-5-(4-cyanophenyl)-5-oxovalerate.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of Ethyl-5-(4-cyanophenyl)-5-oxovalerate. For a more comprehensive analysis, consulting a chemical database or a professional chemist may be beneficial.


properties

IUPAC Name

ethyl 5-(4-cyanophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)5-3-4-13(16)12-8-6-11(10-15)7-9-12/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORHUHARWTUEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645636
Record name Ethyl 5-(4-cyanophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-5-(4-cyanophenyl)-5-oxovalerate

CAS RN

898753-50-9
Record name Ethyl 4-cyano-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-cyanophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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